![molecular formula C17H18ClNO2 B2788920 2-Chloro-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]acetamide CAS No. 2411178-31-7](/img/structure/B2788920.png)
2-Chloro-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Chloro-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]acetamide” is a chlorinated organic compound . It is a colorless solid, although older samples may appear yellow . It has a characteristic odor and is readily soluble in water .
Synthesis Analysis
Chloroacetamide is produced by ammonolysis of esters of chloroacetic acid . The reaction is as follows: ClCH2CO2CH3 + NH3 → ClCH2C(O)NH2 + CH3OH .Molecular Structure Analysis
The molecular formula of “2-Chloro-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]acetamide” is C2H4ClNO . The InChI code is InChI=1S/C2H4ClNO/c3-1-2(4)5/h1H2, (H2,4,5) .Chemical Reactions Analysis
The reaction between acyl chlorides and amines is a nucleophilic addition/elimination reaction . The carbon atom in the -COCl group has both an oxygen atom and a chlorine atom attached to it. Both of these are very electronegative, leaving the carbon atom quite positively charged . It is this carbon atom that is attacked by the lone pair on the nitrogen atom in an ethylamine molecule .Physical And Chemical Properties Analysis
The molar mass of “2-Chloro-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]acetamide” is 93.51 g·mol−1 . It appears as colorless or yellow crystals . The melting point is 120 °C (248 °F; 393 K) . It is soluble in water, with a solubility of 90 g/L at 25°C .Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c18-12-17(21)19-16(10-11-20)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,16,20H,10-12H2,(H,19,21)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMRZRZRRAFGJG-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CCO)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@H](CCO)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

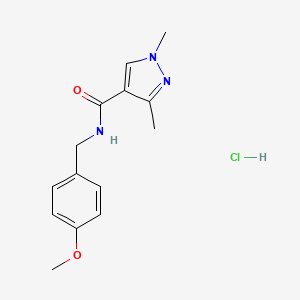
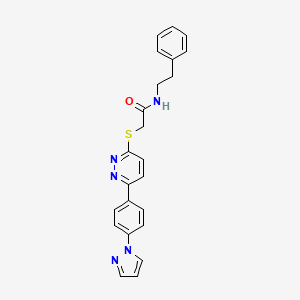
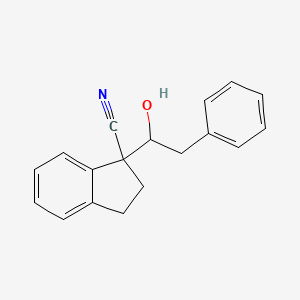
![2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-isopropylphenyl)acetamide](/img/structure/B2788844.png)
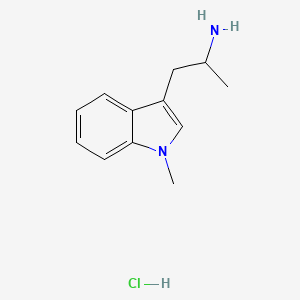
![Ethyl 4-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2788846.png)
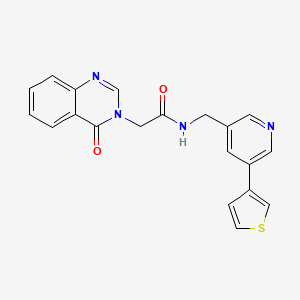
![4,4-Dimethyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride](/img/structure/B2788848.png)
![2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2788852.png)
![Ethyl 4-[[1,3-dimethyl-7-(naphthalen-1-ylmethyl)-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2788853.png)
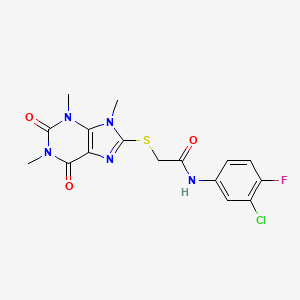
![1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2788856.png)
methanamine hydrochloride](/img/structure/B2788858.png)
![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B2788859.png)